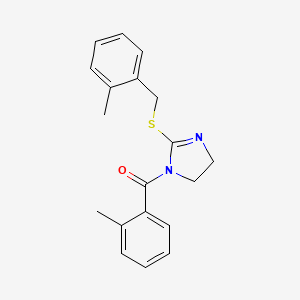

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Description

This compound features a 4,5-dihydro-1H-imidazole core substituted with a 2-methylbenzylthio group at position 2 and an o-tolyl methanone at position 1. The 4,5-dihydroimidazole ring introduces partial saturation, reducing aromaticity compared to fully unsaturated imidazoles, which may influence conformational flexibility and electronic properties.

Properties

IUPAC Name |

(2-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-7-3-5-9-16(14)13-23-19-20-11-12-21(19)18(22)17-10-6-4-8-15(17)2/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOJFDQXAOBFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea . This intermediate is then reacted with o-toluoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The sulfur atom in the thioether group and the imidazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(Benzylthio)-4,5-diphenyl-1H-imidazole

- Structure : Aromatic imidazole with benzylthio (position 2) and diphenyl (positions 4,5).

- Synthesis : Benzoin is condensed with thiourea to form 4,5-diphenyl-1H-imidazol-2-thiol, followed by benzylation with benzyl bromide .

- Key Differences :

- Ring Saturation : The target compound’s 4,5-dihydroimidazole ring may reduce π-π stacking interactions compared to the aromatic system in 2-(benzylthio)-4,5-diphenyl-1H-imidazole.

- Substituents : The 2-methylbenzylthio group in the target compound introduces additional steric hindrance and lipophilicity compared to the benzylthio group.

(2-Aryl-1H-imidazol-4-yl)methanone Derivatives

- Structure: Varied aryl groups (e.g., 3,4,5-trimethoxyphenyl) at the methanone position.

- Synthesis : Lithiation of imidazoles at −78°C followed by acylation with benzoyl chlorides .

- Key Differences: Methanone Position: The target compound’s methanone is at position 1, whereas these derivatives feature methanone at position 4, altering electronic distribution. Bioactivity: Antiproliferative activity in these derivatives is linked to electron-rich aryl groups (e.g., 3,4,5-trimethoxyphenyl) , whereas the o-tolyl group in the target compound may prioritize steric effects over electronic donation.

Bioactivity Comparisons

Antibacterial Activity

- 2-(Benzylthio)-4,5-diphenyl-1H-imidazole : Exhibits moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) .

- Target Compound : While direct data are unavailable, its enhanced lipophilicity (due to 2-methylbenzylthio) may improve Gram-positive bacterial membrane penetration, though the dihydroimidazole ring could reduce potency compared to aromatic analogs.

Antiproliferative Activity

- (2-Aryl-1H-imidazol-4-yl)methanone Derivatives: IC₅₀ values range from 0.5–5.0 µM against HeLa cells, with 3,4,5-trimethoxyphenyl substituents showing optimal activity .

Research Implications and Limitations

- Synthetic Flexibility : The target compound’s synthesis likely follows routes similar to (benzylation of imidazole thiols) and (lithiation-acylation), but its dihydroimidazole core requires additional reduction steps.

- Bioactivity Gaps : Direct biological data for the target compound are absent in the provided evidence; predictions are based on structural analogs.

- Optimization Potential: Introducing electron-donating groups (e.g., methoxy) to the aryl methanone or varying the thioether substituent could enhance antiproliferative or antibacterial effects .

Biological Activity

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule characterized by its thioether functional group, imidazole ring, and ketone moiety. This unique structure positions it as a candidate for various biological applications, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Structural Features

The structural components of the compound can be summarized as follows:

- Thioether Linkage : Enhances lipophilicity and potential interaction with biological membranes.

- Imidazole Ring : Known for its biological significance, particularly in enzyme catalysis and receptor binding.

- Tolyl Group : May contribute to the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone exhibit a range of biological activities. Below are key findings related to its biological efficacy:

Antimicrobial Activity

Studies have shown that imidazole derivatives often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The thioether group may enhance this activity by facilitating membrane penetration.

Anticancer Properties

Several derivatives of imidazole have been investigated for their anticancer potential. For example, compounds structurally related to our target have shown promising results in inhibiting cancer cell proliferation in vitro. Notably, studies reported IC50 values indicating effective cytotoxicity against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.1 |

| Compound B | HeLa | 21.5 |

The mechanism by which (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone exerts its biological effects likely involves interactions with specific enzymes or receptors. Preliminary studies suggest that the imidazole moiety may interact with active sites of enzymes involved in metabolic pathways, while the thioether may influence binding affinity through hydrophobic interactions.

Case Studies

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity:

- Synthesis Optimization : A study demonstrated that microwave-assisted synthesis improved yield and purity compared to traditional methods. The optimized conditions resulted in a yield increase of up to 30% .

- Biological Testing : In vitro assays conducted on synthesized derivatives showed varied cytotoxic effects across different cancer cell lines. The most potent derivative exhibited a GI50 value of 25 µM against ovarian cancer cells .

- Structure-Activity Relationship (SAR) : QSAR analyses revealed that modifications on the aromatic rings significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.